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molecular formula C12H13N3O2 B8503045 (5-Methyl-[1,2,4]triazol-1-yl)-acetic acid benzyl ester

(5-Methyl-[1,2,4]triazol-1-yl)-acetic acid benzyl ester

Cat. No. B8503045
M. Wt: 231.25 g/mol
InChI Key: MFDCERCHYGULQI-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

The final compound (5-methyl-[1,2,4]triazol-1-yl)-acetic acid was prepared using a method analogous to that of Example 14 step 14.2, (5-methyl-[1,2,4]triazol-1-yl)-acetic acid benzyl ester replacing intermediate 14.1 and using EtOH instead of MeOH/AcOH. LC-MS (B): tR=0.19 min; [M+H]+: 142.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:17])[CH2:10][N:11]1[C:15]([CH3:16])=[N:14][CH:13]=[N:12]1)C1C=CC=CC=1>CCO>[CH3:16][C:15]1[N:11]([CH2:10][C:9]([OH:17])=[O:8])[N:12]=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN1N=CN=C1C)=O
Step Two
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=NN1CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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